molecular formula C25H27N3O B13808209 N-((2-Methoxyphenyl)methylene)-4-(4-(4-methylphenyl)-1-piperazinyl)benzenamine CAS No. 78932-99-7

N-((2-Methoxyphenyl)methylene)-4-(4-(4-methylphenyl)-1-piperazinyl)benzenamine

Cat. No.: B13808209
CAS No.: 78932-99-7
M. Wt: 385.5 g/mol
InChI Key: VACNZEFOIJBUJZ-UHFFFAOYSA-N
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Description

1-(2-METHOXYPHENYL)-N-[4-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]PHENYL]METHANIMINE is an organic compound that belongs to the class of imines This compound is characterized by the presence of a methoxyphenyl group, a methylaniline group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-METHOXYPHENYL)-N-[4-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]PHENYL]METHANIMINE typically involves the condensation reaction between 2-methoxybenzaldehyde and 4-[4-(4-methylphenyl)piperazin-1-yl]aniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve more stringent purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-METHOXYPHENYL)-N-[4-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]PHENYL]METHANIMINE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

    Reduction: Formation of 1-(2-methoxyphenyl)-N-[4-[4-(4-methylphenyl)piperazin-1-yl]phenyl]methanamine.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

1-(2-METHOXYPHENYL)-N-[4-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]PHENYL]METHANIMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-N-[4-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]PHENYL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects.

Comparison with Similar Compounds

  • 1-(2-METHOXYPHENYL)-N-[4-(4-METHYLPHENYL)PHENYL]METHANIMINE
  • 1-(2-METHOXYPHENYL)-N-[4-(4-METHYLPHENYL)PIPERIDIN-1-YL]PHENYL]METHANIMINE

Comparison: 1-(2-METHOXYPHENYL)-N-[4-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]PHENYL]METHANIMINE is unique due to the presence of the piperazine ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

78932-99-7

Molecular Formula

C25H27N3O

Molecular Weight

385.5 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-[4-[4-(4-methylphenyl)piperazin-1-yl]phenyl]methanimine

InChI

InChI=1S/C25H27N3O/c1-20-7-11-23(12-8-20)27-15-17-28(18-16-27)24-13-9-22(10-14-24)26-19-21-5-3-4-6-25(21)29-2/h3-14,19H,15-18H2,1-2H3

InChI Key

VACNZEFOIJBUJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N=CC4=CC=CC=C4OC

Origin of Product

United States

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